Home > Products > Screening Compounds P9295 > N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide - 1448136-26-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide

Catalog Number: EVT-2963671
CAS Number: 1448136-26-2
Molecular Formula: C18H23N3O
Molecular Weight: 297.402
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hu7691 (B5)

Compound Description: Hu7691 (B5), chemically known as N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, is a potent and selective Akt inhibitor. [] It exhibits promising kinase selectivity and excellent anticancer cell proliferation potencies. [] Notably, Hu7691 demonstrates a lower activity in inducing HaCaT apoptosis compared to other Akt inhibitors, suggesting improved cutaneous safety. [] This compound received approval for an Investigational New Drug (IND) application from the National Medical Products Administration (NMPA) based on its favorable safety profile, pharmacokinetic profile, and in vivo efficacy. []

Acrizanib (LHA510)

Compound Description: Acrizanib (LHA510), chemically identified as N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, is a small-molecule VEGFR-2 inhibitor. [] It demonstrates potent efficacy in rodent choroidal neovascularization (CNV) models, indicating its potential as a topical ocular therapy for neovascular age-related macular degeneration. [] Acrizanib exhibits limited systemic exposure after topical ocular administration, favorable pharmacokinetic properties, and versatile formulation options, making it a promising candidate for further development. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide derivatives

Compound Description: This series of compounds, characterized by the 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide scaffold, exhibits potent and selective inhibition of monoamine oxidase B (MAO-B). [] Initial studies in Drosophila and mice established the crucial role of the transcription factor CREB in memory formation, a finding consistent across various species. [] The development of these compounds stemmed from a phenotypic high-throughput screening campaign aiming to identify compounds capable of enhancing CRE promoter transcriptional activation. [] These MAO-B inhibitors demonstrated efficacy in improving 24-hour memory in rodent contextual fear conditioning models. [] Extensive SAR studies, coupled with in vivo behavioral evaluations, identified several potential clinical development candidates, including compound 8f, with high selectivity for MAO-B, favorable pharmacokinetic properties, and efficacy in multiple rodent memory models. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound was synthesized and evaluated for its inhibitory potency against specific kinases with a unique cysteine residue in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. [] Its synthesis involved a three-step procedure, including a Buchwald–Hartwig arylamination and a highly regioselective nucleophilic aromatic substitution. [] The compound's structure was rigorously confirmed through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, infrared spectroscopy, and single-crystal X-ray diffraction. []

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Compound Description: This series of compounds emerged as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. [] Building upon previous lead optimization efforts, researchers combined a novel ether-based scaffold with a sulfone-based head group, resulting in potent and selective GIRK1/2 activators. [] These compounds exhibited improved metabolic stability compared to prototypical urea-based compounds, as demonstrated by tier 1 DMPK assays. [] The identified compounds displayed nanomolar potency as GIRK1/2 activators, signifying their potential as therapeutic agents. []

SAR216471

Compound Description: Developed as a potential alternative to clopidogrel, SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. [] It demonstrates the most potent inhibition of ADP-induced platelet aggregation among P2Y12 antagonists reported in the literature. [] SAR216471 exhibits potent in vivo antiplatelet and antithrombotic activities, making it a promising candidate for antiplatelet therapy. []

APD791

Compound Description: APD791, chemically identified as 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [] Developed as a potential treatment for arterial thrombosis, APD791 effectively inhibits serotonin-amplified human platelet aggregation with an IC50 of 8.7 nM and shows negligible affinity for the closely related 5-HT2B and 5-HT2C receptors. [] It exhibits good oral bioavailability in rats, dogs, and monkeys and maintains an acceptable safety profile. []

Properties

CAS Number

1448136-26-2

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenylbutanamide

Molecular Formula

C18H23N3O

Molecular Weight

297.402

InChI

InChI=1S/C18H23N3O/c1-3-16(13-7-5-4-6-8-13)18(22)19-12-15-11-17(14-9-10-14)21(2)20-15/h4-8,11,14,16H,3,9-10,12H2,1-2H3,(H,19,22)

InChI Key

TUVMCRUMUWQXGC-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.